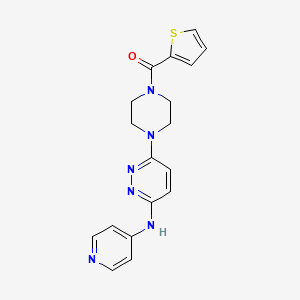

(4-(6-(Pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone

Description

(4-(6-(Pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone is a heterocyclic compound featuring a piperazine core linked to a pyridazine ring substituted with a pyridin-4-ylamino group and a thiophene-2-carbonyl moiety.

Propriétés

IUPAC Name |

[4-[6-(pyridin-4-ylamino)pyridazin-3-yl]piperazin-1-yl]-thiophen-2-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N6OS/c25-18(15-2-1-13-26-15)24-11-9-23(10-12-24)17-4-3-16(21-22-17)20-14-5-7-19-8-6-14/h1-8,13H,9-12H2,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOVDMZQIVSMNCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(C=C2)NC3=CC=NC=C3)C(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound (4-(6-(Pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone , identified by its CAS number 1020978-63-5, is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy in various biological assays, and potential as a lead compound in drug development.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 366.4 g/mol. The structure incorporates a piperazine ring, pyridazine moiety, and thiophene group, which are known to interact with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:

1. Enzyme Inhibition:

- The compound has been studied for its inhibitory effects on various kinases and proteases, which are critical in signal transduction pathways involved in cancer and other diseases .

- It has shown potential as an inhibitor of monoamine oxidase (MAO), particularly MAO-B, which is relevant for neurodegenerative disorders .

2. Receptor Binding:

- The binding affinity to various receptors has been evaluated, suggesting that it may modulate neurotransmitter systems or other signaling pathways.

Biological Activity Assays

Several studies have evaluated the biological activity of this compound through various assays:

Case Studies

Recent research has focused on the development of derivatives based on the core structure of this compound, leading to enhanced biological activities:

Case Study 1: Anticancer Activity

A study evaluated the anticancer potential of several pyridazine derivatives similar to the target compound. The results indicated that these derivatives could inhibit cell proliferation in various cancer cell lines, suggesting a promising avenue for further development as anticancer agents.

Case Study 2: Neuroprotective Effects

Another investigation into MAO-B inhibitors highlighted the neuroprotective effects of compounds related to (4-(6-(Pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone. The findings suggested that selective inhibition could mitigate neurodegeneration associated with diseases like Alzheimer's .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The compound shares core structural features with arylpiperazine derivatives documented in the evidence. Below is a detailed comparison of key analogs:

Physicochemical and Pharmacokinetic Predictions

| Property | Target Compound | MK37 (compound 21) | MK47 (compound 22) |

|---|---|---|---|

| Molecular Weight (g/mol) | ~424 (calculated) | 394.4 (reported) | 422.5 (reported) |

| LogP (Predicted) | ~2.8 (moderate lipophilicity) | 3.1 (high lipophilicity) | 3.4 (higher lipophilicity) |

| Hydrogen Bond Acceptors | 7 | 5 | 5 |

- The trifluoromethyl group in MK37 likely enhances metabolic stability, whereas the pyridin-4-ylamino group in the target compound may introduce susceptibility to oxidative metabolism.

Hypothetical Target Affinity

Based on structural analogs:

- MK37 : Shows affinity for serotonin receptors (5-HT1A/5-HT7) due to the arylpiperazine-thiophene framework .

- Target Compound: The pyridazine core may shift selectivity toward kinase targets (e.g., cyclin-dependent kinases) or adenosine receptors, as seen in pyridazine-based inhibitors.

Research Implications and Limitations

While the evidence lacks direct data for the target compound, the synthesis and evaluation of MK37, MK47, and related analogs provide critical insights:

- Synthesis Optimization : The use of HOBt/TBTU coupling reagents in MK37’s synthesis could be adapted for the target compound, though steric hindrance from the pyridazine group may necessitate longer reaction times.

- SAR Trends : Replacing phenyl with pyridazine-pyridine (Site D) may reduce off-target effects but requires validation via docking studies.

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.